Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C17H23BrN2O2 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of Spirocyclic Oxindole Analogue
Teng, Zhang, and Mendonça (2006) highlighted an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to "Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate". This method involves dianion alkylation and cyclization, showing its utility in creating complex molecular structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Synthetic Routes to Spiro[indole-3,4′-piperidin]-2‐ones
Freund and Mederski (2000) developed a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from compounds similar to "this compound". Their work highlights the potential of these compounds in forming complex molecular structures through high-yielding steps, including anilide formation and intramolecular cyclization (Freund & Mederski, 2000).
Synthesis of Bifunctional Compounds
Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities to "this compound". Their work underscores the versatility of these spiro compounds in accessing chemical spaces complementary to piperidine ring systems, which are pivotal in medicinal chemistry (Meyers et al., 2009).
Intermediate in Biologically Active Compounds
Kong et al. (2016) synthesized an important intermediate, showcasing its significance in the development of biologically active compounds like crizotinib. This underscores the importance of "this compound" and related compounds in drug synthesis and development (Kong et al., 2016).
Novel Indoline Derivative Synthesis
Sharma et al. (2016) synthesized a new indoline derivative, showcasing the ecological synthesis and spectral properties of such compounds. This highlights the relevance of "this compound" in the synthesis of eco-friendly compounds with potential applications in materials science and molecular engineering (Sharma et al., 2016).
Mechanism of Action
Target of Action
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound. Similar compounds, such as spiro[indoline-3,4’-piperidines], have been identified as vesicular acetylcholine transporters .
Mode of Action
It is known that the introduction of a tert-butyl group into certain heterocycles can substantially enhance their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.
Pharmacokinetics
It is known that the compound has a molecular weight of 25712 and a density of 1331±006 g/cm3 . Its boiling point is 91-92 °C (Press: 1.2 Torr), and it has a vapor pressure of 0.00139mmHg at 25°C . These properties may influence its bioavailability.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions suggest that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
tert-butyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMEAFIUWRKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128259 | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-72-2 | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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